molecular formula C18H18N8 B15213787 Guanidine, N,N'''-(2,4-pyrimidinediyldi-4,1-phenylene)bis- CAS No. 648415-54-7

Guanidine, N,N'''-(2,4-pyrimidinediyldi-4,1-phenylene)bis-

Cat. No.: B15213787
CAS No.: 648415-54-7
M. Wt: 346.4 g/mol
InChI Key: PXKMEJVPRMVGSW-UHFFFAOYSA-N
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Description

Guanidine, N,N'''-(2,4-pyrimidinediyldi-4,1-phenylene)bis- is a guanidine derivative featuring a central pyrimidine ring flanked by two phenylene groups, each substituted with guanidine moieties. The compound’s structural complexity arises from the conjugation of aromatic and heterocyclic systems, which may confer unique electronic and steric properties.

Properties

CAS No.

648415-54-7

Molecular Formula

C18H18N8

Molecular Weight

346.4 g/mol

IUPAC Name

2-[4-[2-[4-(diaminomethylideneamino)phenyl]pyrimidin-4-yl]phenyl]guanidine

InChI

InChI=1S/C18H18N8/c19-17(20)24-13-5-1-11(2-6-13)15-9-10-23-16(26-15)12-3-7-14(8-4-12)25-18(21)22/h1-10H,(H4,19,20,24)(H4,21,22,25)

InChI Key

PXKMEJVPRMVGSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)N=C(N)N)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine typically involves the reaction of bis-chalcones with guanidine hydrochloride or thiourea under basic conditions . For example, a mixture of the bis-chalcone compound, guanidine hydrochloride, sodium hydroxide, and ethanol is refluxed for several hours. After the reaction is complete, the mixture is poured onto ice to precipitate the product, which is then purified.

Industrial Production Methods

While specific industrial production methods for 1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine N-oxides, while substitution reactions could produce various substituted pyrimidine derivatives.

Scientific Research Applications

1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to these enzymes, blocking their activity and disrupting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Guanidine Derivatives

To contextualize its properties, a comparative analysis with structurally related guanidine compounds is presented below:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Key Substituents Primary Applications
Guanidine, N,N'''-(2,4-pyrimidinediyldi-4,1-phenylene)bis- Not specified Not provided Pyrimidine core, phenylene-guanidine linkages Likely intermediate for heterocyclic synthesis
Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- 20815-35-4 C₁₂H₁₉N₃O Tetramethyl groups, 4-methoxyphenyl Laboratory chemicals, chemical synthesis
Phenylbiguanide 102-06-7 C₈H₁₁N₅ Phenyl group, biguanide backbone Pharmaceutical research (e.g., antidiabetic agents)
Guanidine, N,N'-dimethyl-N-[4-(methylamino)phenyl]-N'-phenyl 956141-97-2 C₁₆H₂₁N₅ Dimethylamino, methylaminophenyl Polymer stabilizers, ligand synthesis

Key Observations :

Structural Complexity : The target compound’s pyrimidine-phenylene scaffold distinguishes it from simpler phenylguanidines (e.g., phenylbiguanide) or alkyl-substituted derivatives (e.g., tetramethylguanidine). This architecture may enhance thermal stability or π-π stacking interactions in supramolecular applications .

Comparative Toxicity and Handling

However, analogous compounds highlight critical safety considerations:

Table 2: Hazard Profiles
Compound Name GHS Classification Key Hazards
Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- H302, H315, H319, H335 Oral toxicity, skin/eye irritation, respiratory effects
Phenylbiguanide Limited data Suspected metabolic interference (e.g., mitochondrial toxicity)
Guanidine, N,N'''-(2,4-pyrimidinediyldi-4,1-phenylene)bis- Not classified Likely requires precautions for handling reactive amines

Implications :

  • The tetramethylguanidine derivative (CAS 20815-35-4) poses acute toxicity risks, necessitating stringent PPE protocols .

Research and Industrial Relevance

While direct studies on Guanidine, N,N'''-(2,4-pyrimidinediyldi-4,1-phenylene)bis- are sparse, its structural motifs align with trends in medicinal and materials chemistry:

  • Pharmaceuticals : Pyrimidine-containing guanidines are explored as kinase inhibitors or DNA intercalators, leveraging their planar aromatic systems .
  • Materials Science : Phenylene-linked guanidines may serve as crosslinkers in epoxy resins or ionic liquids due to their high basicity and hydrogen-bonding capacity .

Biological Activity

Guanidine, N,N'''-(2,4-pyrimidinediyldi-4,1-phenylene)bis- (CID 11267996) is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings, including mechanisms of action, antibacterial properties, and relevant case studies.

Chemical Structure and Properties

Guanidine, N,N'''-(2,4-pyrimidinediyldi-4,1-phenylene)bis- has the following molecular formula:

  • Molecular Formula : C18H18N8
  • Molecular Weight : 366.48 g/mol

The structure includes guanidine moieties linked through a pyrimidine bridge, which may influence its interaction with biological targets.

The guanidine group is known for its positive charge at physiological pH, which facilitates electrostatic interactions with negatively charged components of bacterial cell membranes. This property is crucial for its antibacterial mechanism. The proposed mechanism involves the following steps:

  • Electrostatic Interaction : The positively charged guanidine interacts with the negatively charged bacterial surface.
  • Membrane Disruption : This interaction may lead to alterations in membrane integrity, increasing permeability and causing cell lysis.
  • Antibacterial Activity : The disruption of membrane integrity results in cell death, particularly in Gram-positive bacteria .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of Guanidine derivatives. For instance, compounds similar to Guanidine, N,N'''-(2,4-pyrimidinediyldi-4,1-phenylene)bis- have shown significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

The MIC values for related guanidine compounds indicate their effectiveness against different bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Compound 1E. cloacae2
Compound 1A. baumannii4
Compound 1Gram-positive strains0.12 - 4

These results suggest that the compound exhibits potent antibacterial activity against both Gram-positive and multi-drug resistant strains .

Case Studies and Research Findings

  • Study on Alkyl-Guanidine Derivatives :
    A study synthesized various alkyl-guanidine derivatives and evaluated their antibacterial properties. It was found that certain derivatives had subnanomolar affinities as competitive inhibitors of polyamine oxidase (PAO), which plays a role in tumor cell proliferation inhibition .
  • Synthesis and Evaluation :
    The synthesis of oligomers derived from Guanidine has been investigated. Symmetric dimers demonstrated enhanced antibacterial activity compared to asymmetric counterparts. For example, the symmetric dimer showed significant efficacy against both Gram-positive and Gram-negative bacteria .
  • Comparative Analysis :
    A comparative study indicated that while some derivatives had lower activity compared to their original mixtures, specific oligomers maintained notable antibacterial properties. This highlights the importance of chemical structure in determining biological activity .

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